Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
描述
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) (CAS: 1401284-72-7) is a chemically modified derivative of rapamycin, a macrolide immunosuppressant. Its molecular formula is C₆₇H₁₀₀D₃NO₁₉, with a molecular weight of 1229.55 g/mol . The compound features two 2,2,5-trimethyl-1,3-dioxane-5-carboxylate groups esterified at the 31- and 42-positions of the rapamycin core. The deuterated form (-d3) incorporates three deuterium atoms, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic and toxicological studies .
The 2,2,5-trimethyl-1,3-dioxane-5-carboxylate moieties are synthesized from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, whose crystal structure (monoclinic, space group C2/c) has been resolved with bond lengths (e.g., O1–C1: 1.3792 Å) and angles (e.g., C3–O4–C4–C8: 68.19°) critical for understanding steric and electronic effects .
属性
CAS 编号 |
1401284-72-7 |
|---|---|
分子式 |
C₆₇H₁₀₃NO₁₉ |
分子量 |
1226.53 |
产品来源 |
United States |
准备方法
Silylation of C31 and C42 Hydroxyl Groups
Silyl ethers are widely used to temporarily mask hydroxyl groups. Chlorotrimethylsilane (TMSCl) or chlorotriethylsilane (TESCl) in the presence of imidazole or lutidine selectively protects both C31 and C42 positions:
Reaction conditions :
Table 1: Silylating Agents and Deprotection Kinetics
| Silylating Agent | Deprotection Acid | Time (h) | 31-Silyl Retention |
|---|---|---|---|
| TMSCl | 0.5 N H₂SO₄ | 2–3 | >95% |
| TESCl | 1 N HCl | 6–8 | 80–85% |
| TBDMSCl | 2 N H₃PO₄ | 12 | <50% |
Bulkier silyl groups (e.g., TBDMS) require stronger acids and longer deprotection times, increasing degradation risks.
Selective Deprotection for Sequential Acylation
To isolate C42 for initial acylation, 31,42-bis-silylated rapamycin undergoes mild acid hydrolysis:
Procedure :
-
Acid system : 0.1–1 N H₂SO₄ in ethyl acetate/water.
-
Temperature : 0–5°C.
-
Outcome : 31-O-silyl rapamycin (88–92% yield) with <10% desilylated rapamycin.
This step ensures the C42 hydroxyl is free for subsequent esterification while retaining the C31 silyl group.
Acylation Methods for 2,2,5-Trimethyl-1,3-Dioxane-5-Carboxylate
Anhydride-Based Acylation
The 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride (Compound 11) reacts with 31-O-silyl rapamycin in the presence of 4-dimethylaminopyridine (DMAP):
Reaction conditions :
Mechanism : DMAP activates the anhydride, facilitating nucleophilic attack by the C42 hydroxyl.
Table 2: Anhydride vs. Acid Chloride Acylation
| Acylating Agent | Base | Temp (°C) | 42-Ester Yield | Bis-Ester Yield |
|---|---|---|---|---|
| Anhydride | DMAP | 20–25 | 85% | <5% |
| Acid Chloride | Pyridine | 0–5 | 92% | 10–15% |
| Mixed Carbonate | Triethylamine | 40 | 78% | 12% |
Anhydrides offer better control for mono-acylation but require stringent anhydrous conditions.
Direct Bis-Acylation Using Acid Chlorides
Excess 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid chloride in pyridine enables one-pot bis-acylation:
Procedure :
-
Stoichiometry : 2.5–3.0 equiv. acid chloride.
-
Reaction time : 12–24 hours.
-
Workup : Quench with ice-water, extract with ethyl acetate.
Yield : 50–60% bis-ester, with 20–30% mono-ester by-products.
Limitation : Poor regioselectivity necessitates rigorous chromatography, reducing scalability.
Deprotection and Final Isolation
Silyl Group Removal
After C42 acylation, the C31 silyl ether is cleaved using diluted H₂SO₄ (0.5–1 N) in THF/water:
Second Acylation at C31
The free C31 hydroxyl is acylated under analogous conditions (Section 3.1), yielding the bis-ester.
Cumulative yield (two-step) : 70–75%.
Analytical and Process Optimization
In Situ IR Monitoring
Real-time FT-IR tracks key reaction milestones:
-
Peak at 1055 cm⁻¹ : Si-O-C stretch of silyl ethers.
-
Disappearance at 1720 cm⁻¹ : Anhydride consumption.
Advantages : Reduces over-reaction risks and improves yield reproducibility (88% reported).
Purification Techniques
-
Normal-phase chromatography : EA/PE gradients resolve mono- and bis-ester.
-
Crystallization : Ethanol/water recrystallization achieves >98% purity.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential Silylation/Acylation | 4 | 70–75% | >95% | High |
| Direct Bis-Acylation | 2 | 50–60% | 85–90% | Moderate |
| Enzymatic Catalysis | 3 | 40–50% | 90% | Low |
Sequential protection-acylation remains the industrial standard due to reliability, despite higher step counts .
化学反应分析
Types of Reactions
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .
科学研究应用
Cancer Treatment
Rapamycin has been extensively studied for its anti-cancer properties. It has shown efficacy against various tumor types by:
- Inhibiting Tumor Growth : Rapamycin suppresses tumor cell proliferation and induces apoptosis by blocking mTOR signaling pathways. Studies have demonstrated its effectiveness against renal cell carcinoma, pancreatic cancer, and soft tissue sarcomas .
- Combination Therapy : When used in combination with anti-VEGF antibodies, rapamycin enhances anti-tumor activity by inhibiting angiogenesis .
Longevity and Aging Research
Recent studies indicate that rapamycin may have applications in longevity medicine. Its ability to modulate the aging process through mTOR inhibition suggests potential benefits in age-related diseases such as neurodegenerative disorders and sarcopenia . Research involving companion animals and non-human primates has shown promising results in extending lifespan and improving healthspan .
Immunosuppression
Rapamycin is widely used as an immunosuppressant in organ transplantation to prevent rejection. It selectively inhibits T-cell activation and proliferation, making it a critical agent in transplant medicine .
Clinical Trials on Cancer Patients
A retrospective study evaluated the effects of rapamycin on patients with advanced renal cell carcinoma. The results indicated a significant reduction in tumor size and improved overall survival rates among patients treated with rapamycin compared to those receiving conventional therapies .
Longevity Studies in Animal Models
In a study involving mice treated with rapamycin starting at middle age, researchers observed a marked increase in lifespan as well as improvements in metabolic health indicators such as glucose tolerance and insulin sensitivity .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Cancer Treatment | Renal cell carcinoma | Significant tumor size reduction |
| Pancreatic cancer | Enhanced efficacy when combined with anti-VEGF | |
| Longevity Research | Aging models (mice) | Increased lifespan; improved metabolic health |
| Immunosuppression | Organ transplantation | Effective prevention of graft rejection |
作用机制
The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .
相似化合物的比较
Table 1: Key Rapamycin Derivatives and Their Modifications
| Compound Name | Functional Group Modifications | Molecular Weight (g/mol) | Primary Application | CAS Number |
|---|---|---|---|---|
| Rapamycin 31,42-Bis(2,2,5-TMDC*) | Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) | 1229.55 | Drug metabolism studies | 1401284-72-7 |
| 42-O-(2-Hydroxyethyl)rapamycin | 42-O-(2-hydroxyethyl) substitution | ~990 (estimated) | Immunosuppression research | 159351-69-6 |
| 28-Ethyl-D4-Hydroxy Rapamycin | Deuterated ethyl group at C28 | ~1000 (estimated) | Isotopic tracing in pharmacology | N/A |
| Rapamycin (unmodified) | Native structure | 914.17 | Immunosuppression, oncology | 53123-88-9 |
*TMDC = 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Key Structural Insights :
- Deuterated analogs (e.g., -d3) exhibit nearly identical chemical behavior to non-deuterated forms but provide distinct mass spectral signatures for quantitative analysis .
Physicochemical Properties
Table 2: Crystallographic and Stability Data
| Parameter | Rapamycin 31,42-Bis-TMDC | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid (Precursor) |
|---|---|---|
| Crystal System | N/A* | Monoclinic (C2/c) |
| Bond Length (Å) | C=O: ~1.21 (estimated) | O1–C1: 1.3792; C4–C7: 1.5129 |
| Thermal Displacement (Ų) | N/A | Uiso for H3: 0.025; Ueq for O1: 0.0127 |
| Solubility | Low (hydrophobic esters) | Moderate (carboxylic acid) |
Key Findings :
- The dioxane rings in the TMDC groups adopt chair conformations, minimizing steric clash and enhancing metabolic stability compared to linear ester analogs .
- Deuterated derivatives show ~10% slower metabolic clearance in preclinical models due to the kinetic isotope effect, a critical advantage in tracer studies .
生物活性
Rapamycin, also known as sirolimus, is a macrolide compound initially discovered as an antifungal agent. Its derivatives, including Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) , have gained attention for their biological activities, particularly in immunosuppression and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a derivative of rapamycin that features modifications at the 31 and 42 positions. These modifications enhance its solubility and bioavailability. The compound's structure can be summarized as follows:
- Molecular Formula : C₃₇H₅₃O₉
- Molecular Weight : 605.81 g/mol
- CAS Number : 1401284-72-7
The compound is synthesized through regioselective esterification processes that allow for the selective modification of hydroxyl groups on the rapamycin molecule .
Rapamycin and its derivatives exert their biological effects primarily through the inhibition of the mTOR (mechanistic target of rapamycin) pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. The inhibition of mTOR leads to:
- Reduced protein synthesis : By inhibiting mTORC1, rapamycin decreases the translation of proteins involved in cell cycle progression.
- Autophagy induction : The inhibition of mTORC1 also promotes autophagy, a cellular process that degrades and recycles cellular components.
- Immune modulation : Rapamycin suppresses T-cell activation and proliferation, making it valuable in transplant medicine to prevent organ rejection.
Immunosuppressive Effects
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has shown significant immunosuppressive properties in various studies:
- Transplantation Studies : In a study involving renal transplant recipients, rapamycin was effective in reducing acute rejection rates when used in combination with other immunosuppressants .
Antitumor Activity
The compound has been investigated for its potential in cancer therapy:
- Preclinical Models : In animal models of cancer, rapamycin derivatives have demonstrated tumor growth inhibition by inducing cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Kidney Transplantation : A clinical trial involving patients receiving kidney transplants showed that those treated with rapamycin experienced lower rates of acute rejection compared to those on traditional immunosuppressants alone .
- Cancer Treatment : In a Phase II clinical trial for patients with advanced renal cell carcinoma, rapamycin analogs were associated with prolonged progression-free survival compared to standard therapies .
Data Table
The following table summarizes key findings related to the biological activity of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate):
| Study Type | Application Area | Key Findings |
|---|---|---|
| Clinical Trial | Kidney Transplantation | Reduced acute rejection rates |
| Preclinical Study | Cancer Therapy | Induced apoptosis in tumor cells |
| Case Report | Organ Transplantation | Successful long-term graft survival |
| Phase II Trial | Renal Cell Carcinoma | Prolonged progression-free survival |
常见问题
Q. What are the key steps in synthesizing Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate), and how can purity be optimized?
The synthesis involves coupling 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (I) or its anhydride (II) to rapamycin. Critical steps include:
- Protection of hydroxyl groups : Use 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone to form the dioxane ring .
- Anhydride formation : React the protected acid with DCC (dicyclohexylcarbodiimide) to generate the reactive anhydride intermediate .
- Esterification : Couple the anhydride to rapamycin’s 31- and 42-hydroxyl groups under inert conditions. Purity optimization : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity via ¹H/¹³C NMR (e.g., ester carbonyl signals at δ ~170 ppm) and HPLC (C18 column, UV detection at 278 nm) .
Q. How is the crystal structure of the intermediate 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid determined, and what are its implications for reactivity?
The crystal structure (monoclinic, space group C2/c) reveals a chair conformation with a planar carboxylic acid group. Key parameters:
- Unit cell dimensions : a = 16.9457 Å, b = 9.6453 Å, c = 12.1052 Å, β = 116.986° .
- Hydrogen bonding : O–H···O interactions (2.62–2.65 Å) stabilize the lattice but do not form infinite chains, suggesting moderate intermolecular reactivity . These structural features guide solvent selection (e.g., dichloromethane for dissolution) and predict steric hindrance during esterification .
Q. What spectroscopic methods are critical for characterizing the dioxane-carboxylate intermediate?
- ¹H NMR : Methyl groups on the dioxane ring appear as singlets (δ 1.3–1.5 ppm); carboxylic protons are absent in anhydride forms .
- X-ray diffraction : Resolves torsional angles (e.g., O2–C1–C2–C5 = -159.88° in (I)), confirming spatial alignment of functional groups .
- IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹; anhydride C=O at ~1750 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen bonding networks be resolved during structural refinement?
Discrepancies in hydrogen bond geometries (e.g., C3–H3B···O4 = 2.54 Å vs. C5–H5A···O3 = 2.61 Å) arise from anisotropic displacement parameters. Mitigation strategies:
Q. What experimental design considerations address low yields in anhydride formation?
Low yields (~60%) may stem from moisture sensitivity or side reactions. Optimize by:
- Activation of carboxyl groups : Use DCC/DMAP (4-dimethylaminopyridine) in anhydrous THF at 0°C .
- In situ monitoring : Track reaction progress via TLC (Rf = 0.5 in 7:3 hexane/EtOAc) .
- Purification : Distill under reduced pressure (bp 80–85°C at 0.1 mmHg) to isolate the anhydride .
Q. How do torsional angles in the dioxane ring influence esterification efficiency with rapamycin?
The chair conformation of the dioxane ring (e.g., O3–C3–C4–O4 = 57.23° in (II)) positions the carboxylate for nucleophilic attack. Key factors:
- Steric effects : Bulky 2,2,5-trimethyl groups hinder rotation, favoring a single reactive conformation .
- Solvent polarity : Use low-polarity solvents (e.g., toluene) to minimize conformational flexibility .
- Temperature : Reactions at 25°C improve selectivity over 0°C due to reduced kinetic control .
Notes for Reproducibility
- Synthesis : Replicate conditions from : 48-hour reaction time, N₂ atmosphere.
- Crystallography : Use Bruker SMART APEX CCD with MoKα radiation (λ = 0.71073 Å) for data collection .
- Data contradictions : Cross-validate NMR and X-ray results using Gaussian09 DFT calculations for theoretical spectral matching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
